molecular formula C7H4Br2N2S B597655 4,7-Dibromobenzo[d]thiazol-2-amine CAS No. 1208395-00-9

4,7-Dibromobenzo[d]thiazol-2-amine

Cat. No.: B597655
CAS No.: 1208395-00-9
M. Wt: 307.991
InChI Key: VMWUPAUOOXTJTH-UHFFFAOYSA-N
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Description

4,7-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4Br2N2S It is a derivative of benzo[d]thiazole, characterized by the presence of two bromine atoms at the 4 and 7 positions and an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dibromobenzo[d]thiazol-2-amine can be synthesized through a multi-step process starting from commercially available 2-aminobenzenethiol. The synthesis involves the bromination of benzo[d]thiazole derivatives, followed by nucleophilic substitution reactions. One common method involves the use of bromine in the presence of a suitable solvent and catalyst to achieve the desired bromination .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale bromination reactions under controlled conditions. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

4,7-dibromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUPAUOOXTJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Br)N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733771
Record name 4,7-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208395-00-9
Record name 4,7-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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